Elevated Lipophilicity (XLogP3) Versus the Closest Mono-Methyl Analog
The 2,3-dimethylphenyl substitution on the target compound increases computed lipophilicity compared to the o-tolyl (2-methylphenyl) analog. PubChem reports an XLogP3 of 2.9 for the target compound [1]. In contrast, the directly comparable N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(o-tolyl)oxalamide (CAS 922068-00-6) has a molecular formula lacking one methyl group (C24H30N4O3 vs. C25H32N4O3) and a lower computed lipophilicity. This difference can affect passive membrane permeability and LogD-dependent assay performance.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 [1] |
| Comparator Or Baseline | N1-(o-tolyl) analog (CAS 922068-00-6); XLogP3 estimated at ≈2.3–2.5 based on structural analogy |
| Quantified Difference | Δ XLogP3 ≈ 0.4–0.6 log units (higher lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity may be critical for projects targeting intracellular or CNS-penetrant candidates, making the target compound a more suitable choice when increased membrane permeability is desired.
- [1] PubChem Compound Summary for CID 44024760, N1-(2,3-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide. National Center for Biotechnology Information (2025). View Source
